![molecular formula C18H15IN2O3S B2928517 N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide CAS No. 393839-06-0](/img/structure/B2928517.png)
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide
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Overview
Description
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide, also known as [125I]IBZM, is a radioligand used in scientific research to study dopamine D2 receptors in the brain. It is a valuable tool for investigating the role of dopamine in neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Scientific Research Applications
Antimicrobial Activity
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide: derivatives have shown promise as antimicrobial agents. They exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . These compounds could be crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.
RNA Polymerase Inhibition
These compounds have been synthesized as inhibitors of bacterial RNA polymerase (RNAP), a key enzyme in the synthesis of RNAs in bacteria . This makes them potential candidates for antibacterial drugs, addressing the urgent need for new treatments due to the increasing prevalence of drug-resistant bacterial strains.
Neuroinflammation Modulation
Derivatives of this compound have been indicated to have effects on neuroinflammation, which is a significant factor in the pathogenesis of various brain disorders . They could be used to modulate microglial activation, potentially offering therapeutic benefits for diseases characterized by neuroinflammation.
Green Chemistry Applications
The synthesis of these compounds involves green chemistry protocols, which are environmentally friendly and sustainable . This aspect is crucial in modern pharmaceutical manufacturing, aiming to reduce the environmental impact of drug synthesis.
Lead Structure for Drug Development
The compound has been identified as a lead structure for the development of potent bacterial RNAP inhibitors . This highlights its importance in medicinal chemistry, where it can serve as a starting point for the synthesis of new drugs with improved efficacy and safety profiles.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit clk1 and dyrk1a kinases . These kinases play an important role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .
Mode of Action
Based on its structural similarity to other compounds, it is plausible that it interacts with its targets (clk1 and dyrk1a kinases) by binding to their active sites, thereby inhibiting their function . This interaction could lead to changes in the phosphorylation status of downstream proteins, altering their activity and the cellular processes they regulate.
Biochemical Pathways
For instance, DYRK1A is involved in neurodevelopmental and neurodegenerative processes, while CLK1 plays a role in circadian rhythms . Therefore, inhibition of these kinases could affect these pathways and their downstream effects.
Pharmacokinetics
A related compound was investigated in wistar rats, which could provide some insights into the potential pharmacokinetics of this compound .
properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O3S/c1-23-11-7-8-13(16(9-11)24-2)15-10-25-18(20-15)21-17(22)12-5-3-4-6-14(12)19/h3-10H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEVOTKLJJLRKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3I)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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